Product packaging for Aripiprazole-d8 N4-Oxide(Cat. No.:CAS No. 1346600-39-2)

Aripiprazole-d8 N4-Oxide

Cat. No.: B584969
CAS No.: 1346600-39-2
M. Wt: 472.436
InChI Key: FDTVYHFBHZGERN-BQLKVSHCSA-N
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Description

Overview of Aripiprazole (B633): Core Pharmacological Agents and Their Metabolic Significance

Aripiprazole is an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder. wikipedia.org Its mechanism of action is distinct from other antipsychotics, as it acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. fda.govpsychopharmacologyinstitute.com This pharmacological profile is believed to contribute to its efficacy in managing symptoms of these conditions. drugbank.comdrugbank.com

The Role of Metabolites in Drug Discovery and Development Research

The study of drug metabolites is a critical component of drug discovery and development. nih.govfrontiersin.org Understanding how a drug is metabolized provides crucial insights into its efficacy, safety, and potential for drug-drug interactions. nih.gov Metabolites can be pharmacologically active, inactive, or even toxic. frontiersin.org Identifying and characterizing these metabolites helps in optimizing lead compounds, predicting pharmacokinetic profiles, and ensuring the safety of new drug candidates. nih.govresearchgate.net In some cases, a metabolite may even be developed as a new drug entity itself. longdom.org

Principles and Applications of Stable Isotope Labeling in Pharmaceutical Analysis and Metabolism Studies

Stable isotope labeling is a technique that involves incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. musechem.commetsol.com This labeling allows researchers to trace the molecule through biological systems without altering its chemical properties significantly. musechem.com It is a powerful tool in pharmaceutical research for studying absorption, distribution, metabolism, and excretion (ADME) of drugs. iris-biotech.de

Deuterium labeling, the replacement of hydrogen with its stable isotope deuterium, is a valuable strategy in pharmacokinetic studies. musechem.comsymeres.com This substitution can sometimes alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. musechem.com By strategically placing deuterium atoms at sites of metabolic attack, the metabolic breakdown of a drug can be slowed, potentially leading to improved pharmacokinetic properties such as a longer half-life. nih.govnih.govresearchgate.net

In bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are widely used as internal standards. clearsynth.comsplendidlab.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known concentration. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis. clearsynth.comkcasbio.comcrimsonpublishers.com Deuterated internal standards are ideal because they co-elute with the non-labeled analyte and have a distinct mass, allowing for clear differentiation and accurate quantification. splendidlab.comnih.gov

Deuterium Labeling as a Strategic Tool in Pharmacokinetics

Research Focus on Aripiprazole-d8 (B1662822) N4-Oxide: A Deuterated Metabolite and Impurity

Aripiprazole-d8 N4-Oxide is the deuterated form of Aripiprazole N4-Oxide, a metabolite of aripiprazole formed through the oxidation of the piperazine (B1678402) nitrogen. synzeal.comglpbio.comnetascientific.comcaymanchem.com Research on this compound is primarily focused on its use as an internal standard for the accurate quantification of aripiprazole and its metabolites in biological samples. clearsynth.com It is also considered a potential impurity in the synthesis of deuterated aripiprazole. pharmaffiliates.com The synthesis and characterization of aripiprazole's N-oxide metabolites have been documented in scientific literature. researchgate.net The availability of stable isotope-labeled versions, such as this compound, is crucial for conducting detailed pharmacokinetic and metabolic studies of aripiprazole. chemicalbook.comgoogle.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy-d8]-3,4-dihydro-2(1H)-quinolinone
Synonym This compound
Molecular Formula C₂₃H₁₉D₈Cl₂N₃O₃
Molecular Weight 472.43 g/mol
CAS Number 1346600-39-2
Source: pharmaffiliates.com

Table 2: Related Aripiprazole Compounds and Metabolites

Compound NameDescription
Aripiprazole Parent drug, an atypical antipsychotic. wikipedia.org
Dehydro-aripiprazole Major active metabolite of aripiprazole. pharmgkb.org
Aripiprazole N-oxide Metabolite formed by oxidation of the piperazine nitrogen. glpbio.comnetascientific.com
Aripiprazole N,N-dioxide A metabolite of aripiprazole formed via oxidation. medchemexpress.com
Aripiprazole-d8 Deuterated version of aripiprazole, used as an internal standard. chemicalbook.com
Source: wikipedia.orgpharmgkb.orgglpbio.comnetascientific.comchemicalbook.commedchemexpress.com

Scope and Objectives of Academic Research on this compound

The primary role of this compound in academic and industrial research is to function as an internal standard for the accurate and precise quantification of the Aripiprazole N4-Oxide metabolite. Its use is integral to achieving reliable results in bioanalytical method development and subsequent pharmacokinetic and metabolic investigations.

The core objectives of using this compound in research include:

Investigating Metabolic Pathways: Research focused on elucidating the biotransformation of aripiprazole uses this compound to quantify one of the products of oxidative metabolism. researchgate.netresearchgate.net This helps in understanding the role of specific enzymes, such as cytochrome P450 or flavin-containing monooxygenase systems, in the drug's metabolic clearance. nih.gov

Development and Validation of Bioanalytical Methods: A significant area of research involves the creation of robust, sensitive, and selective analytical methods, predominantly LC-MS/MS, for detecting drug metabolites in complex biological matrices like plasma, serum, and urine. researchgate.netnih.gov this compound is a critical tool in the validation of these methods, ensuring they meet regulatory standards for accuracy, precision, and stability. synzeal.com

Toxicology and Impurity Profiling: In the manufacturing and stability testing of the parent drug, aripiprazole, related substances and potential degradation products are monitored. Aripiprazole N4-Oxide can be considered a process impurity or degradant. researchgate.net The labeled standard, this compound, can be used in the development of methods to quantify the non-labeled version as part of the drug's impurity profile.

The table below summarizes key data for this compound and its related, non-labeled compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27Cl2N3O3 B584969 Aripiprazole-d8 N4-Oxide CAS No. 1346600-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTVYHFBHZGERN-BQLKVSHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-39-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346600-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Isotopic Derivatization of Aripiprazole D8 N4 Oxide

Chemical Synthesis of Unlabeled Aripiprazole (B633) N4-Oxide: Established Routes and Mechanistic Considerations

The synthesis of unlabeled Aripiprazole N4-Oxide, a metabolite formed from Aripiprazole, primarily involves the oxidation of the piperazine (B1678402) ring. researchgate.netmedchemexpress.com This transformation targets the nitrogen atom at position 4 of the piperazine moiety, which is the more nucleophilic and sterically accessible nitrogen compared to the one attached to the dichlorophenyl ring.

Established laboratory methods for the N-oxidation of piperazine structures typically employ peroxy acids, with meta-Chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. The reaction mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic peroxide oxygen of m-CPBA. This process leads to the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct. Kinetic studies on the oxidation of piperazine derivatives have shown that the reaction rate is influenced by the electron density on the nitrogen atom; electron-donating groups tend to enhance the reaction rate. scirp.org

Another potential route involves using other oxidizing agents like hydrogen peroxide, often in the presence of a catalyst. nih.gov The stoichiometry of piperazine oxidation often corresponds to a 1:1 molar ratio with the oxidizing agent to yield the corresponding N-oxide. The resulting Aripiprazole N4-Oxide can be identified and characterized using spectral methods such as Gas Chromatography-Mass Spectrometry (GC-MS), which would show a molecular ion peak corresponding to the addition of one oxygen atom to the parent aripiprazole molecule. ias.ac.in

In the context of drug metabolism, Aripiprazole undergoes several biotransformation pathways, including dehydrogenation, hydroxylation, and N-dealkylation. researchgate.netdrugbank.com The formation of N-oxides is a recognized metabolic pathway. researchgate.net In vitro studies using human liver microsomes can simulate this metabolic oxidation. nih.gov

Table 1: Common Reagents for Piperazine N-Oxidation

Reagent Typical Conditions Mechanistic Role
m-Chloroperoxybenzoic Acid (m-CPBA) Dichloromethane solvent Electrophilic oxygen source attacks the nucleophilic piperazine nitrogen. researchgate.net
Hydrogen Peroxide (H₂O₂) Often with acid or metal catalyst Provides an oxygen atom for the N-oxidation reaction. nih.gov
Diperiodatocuprate(III) (DPC) Aqueous alkaline medium Acts as a metal-based oxidant in specific kinetic studies. ias.ac.in
Bromamine-B / Bromamine-T Buffered acidic medium Halogen-based oxidants studied in kinetic models of piperazine oxidation. scirp.org

Targeted Deuteration Strategies for Aripiprazole: An Overview

Deuterium-labeled analogs of pharmaceutical compounds, such as Aripiprazole-d8 (B1662822), are crucial as internal standards for quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The incorporation of deuterium (B1214612) provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Regioselective deuteration involves placing deuterium atoms at specific positions within a molecule. For complex molecules like aripiprazole, this is achieved by using deuterated building blocks during synthesis rather than through direct H/D exchange on the final molecule, which can lack selectivity. ingentaconnect.comresearchgate.net For instance, methods have been developed for the regioselective deuteration of quinoline (B57606) systems, which form the core of aripiprazole. ingentaconnect.comrsc.orgresearchgate.net However, for Aripiprazole-d8, the labeling is specifically targeted to the butoxy side chain.

The synthesis of Aripiprazole-d8, where all eight hydrogen atoms on the butoxy chain are replaced by deuterium, relies on a deuterated C4 starting material. A common and efficient method involves the use of 1,4-dibromobutane-d8 (B120142) or 1,4-dichlorobutane-d8. nih.govgoogle.com

A typical synthetic route can be described in two main steps:

Alkylation of the Quinolinone: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is reacted with a deuterated dihaloalkane, such as 1,4-dibromobutane-d8, in the presence of a base (e.g., potassium carbonate) to form the deuterated intermediate, 7-(4-bromobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone. nih.govgoogle.com

Coupling with the Piperazine Moiety: This deuterated intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine. This final step yields Aripiprazole-d8 with high isotopic purity. nih.gov

This strategic use of a deuterated building block ensures that the deuterium atoms are located exclusively on the butoxy side chain, providing the desired Aripiprazole-d8 structure. nih.gov

Table 2: Key Intermediates in the Synthesis of Aripiprazole-d8

Intermediate Role in Synthesis Precursor(s)
1,4-Dibromobutane-d8 Source of the deuterated butoxy chain Commercially available or synthesized deuterated C4 alkane
7-hydroxy-3,4-dihydro-2(1H)-quinolinone Core structure of aripiprazole A key starting material in aripiprazole synthesis. google.com
7-(4-bromobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone Deuterated quinolinone intermediate Reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1,4-dibromobutane-d8. nih.gov
1-(2,3-dichlorophenyl)piperazine Phenylpiperazine side group Coupled in the final step to form the complete aripiprazole structure. nih.gov

Regioselective Deuterium Incorporation via Specific Synthetic Intermediates

Convergent Synthesis of Aripiprazole-d8 N4-Oxide

The synthesis of the final target compound, this compound, is a convergent process where the deuterated aripiprazole molecule is first synthesized and then subjected to oxidation.

The formation of this compound can be achieved through direct chemical oxidation of Aripiprazole-d8. This process mirrors the synthesis of the unlabeled N4-oxide. The previously synthesized Aripiprazole-d8 is treated with a suitable oxidizing agent, such as m-CPBA, which will selectively oxidize the N4-position of the piperazine ring.

Alternatively, in vitro metabolic systems can be used. Incubating Aripiprazole-d8 with human liver microsomes, supplemented with cofactors like NADPH, can simulate the metabolic process. nih.gov The cytochrome P450 enzymes present in the microsomes, particularly from the CYP3A4 family, are known to catalyze N-dealkylation and could also be involved in N-oxidation reactions. drugbank.com This biomimetic approach provides a route to the deuterated metabolite that reflects its potential formation in a biological system.

Optimizing the synthetic steps is crucial for maximizing the yield and purity of this compound. For the N-oxidation step, reaction conditions such as temperature, solvent, and the molar ratio of reactants are key variables.

Solvent Choice: Dichloromethane is a common solvent for m-CPBA oxidations. researchgate.net

Temperature: These reactions are often run at controlled temperatures, starting at 0°C and allowing them to warm to room temperature to manage the exothermic nature of the oxidation.

Stoichiometry: Using a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, but a large excess should be avoided to minimize the risk of over-oxidation to products like the di-N-oxide. researchgate.net

pH Control: In aqueous or enzymatic systems, pH is a critical parameter. For chemical oxidations using reagents like bromamine-T, the reaction rate can show a dependence on pH, with studies often conducted in buffered media to maintain optimal conditions. scirp.orgresearchgate.net

For the preceding synthesis of Aripiprazole-d8, patent literature describes optimized conditions including the choice of base (e.g., potassium carbonate, sodium hydroxide) and solvent (e.g., acetonitrile (B52724), ethanol) to achieve high yields and purity (often exceeding 99%). google.compatsnap.com The final purification is typically accomplished by crystallization.

Analytical Confirmation of Deuteration and Structural Integrity

Spectroscopic Characterization Techniques for Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for confirming the isotopic purity and structural features of deuterated compounds. rsc.org A combination of proton (¹H) NMR and deuterium (²H) NMR is often employed for a comprehensive analysis. nih.gov

In the ¹H NMR spectrum of a successfully synthesized this compound, the signals corresponding to the protons on the butoxy chain would be absent or significantly diminished to baseline noise. The presence of the characteristic aromatic and quinolinone signals would confirm that the core structure remains intact. The level of isotopic enrichment can be quantitatively assessed by comparing the integration of any residual proton signals in the deuterated region against the integration of a stable, non-deuterated proton signal elsewhere in the molecule. nih.gov

Conversely, the ²H NMR spectrum provides direct evidence of the deuterium incorporation. It will show signals in the region corresponding to the butoxy chain, confirming the location of the deuterium labels. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation. The absence of signals from other parts of the molecule confirms the specific site of deuteration.

Table 1: Spectroscopic Data for Isotopic Purity Verification

TechniqueParameter MeasuredExpected Result for this compoundPurpose
¹H NMR Signal integrationDiminished or absent signals for butoxy chain protonsConfirms replacement of hydrogen with deuterium.
²H NMR Signal presence/chemical shiftSignals present only in the region of the butoxy chainDirectly detects and confirms the location of deuterium atoms.
Quantitative NMR Ratio of ¹H to ²H signalsHigh deuterium-to-hydrogen ratio at specified positionsDetermines the percentage of isotopic enrichment. nih.gov

Mass Spectrometry for Deuterium Abundance Verification

Mass spectrometry (MS) is an essential technique for verifying the molecular weight and confirming the level of deuterium incorporation. rsc.org High-resolution mass spectrometry (HR-MS) is particularly valuable as it provides a highly accurate mass measurement, allowing for unambiguous confirmation of the elemental composition. xml-journal.net

When analyzed by MS, this compound will exhibit a distinct mass shift compared to its non-deuterated counterpart. Each deuterium atom adds approximately 1.006 mass units compared to a protium (B1232500) atom. Therefore, the incorporation of eight deuterium atoms results in a mass increase of approximately 8 Da.

Aripiprazole N4-Oxide (C₂₃H₂₇Cl₂N₃O₃): Molecular Weight ~464.38 Da pharmaffiliates.com

This compound (C₂₃H₁₉D₈Cl₂N₃O₃): Molecular Weight ~472.43 Da pharmaffiliates.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for this analysis. The parent ion (or precursor ion) is selected based on its mass-to-charge ratio (m/z), which will be higher for the deuterated compound. Fragmentation of this parent ion (MS/MS) can further confirm the location of the deuterium atoms if the fragmentation pattern is well-characterized. nih.gov For instance, in methods analyzing aripiprazole and its metabolites, the transition of the parent ion to a specific product ion is monitored. For Aripiprazole-d8, the m/z of both the parent and key fragment ions will be shifted compared to the non-labeled compound. researchgate.net The analysis of the isotopic cluster in the mass spectrum allows for the calculation of deuterium abundance, ensuring that the desired level of isotopic enrichment (often >98%) has been achieved. rsc.org

Table 2: Mass Spectrometry Data for Deuterium Abundance Verification

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected m/z in MS (ESI+) [M+H]⁺Key Application
Aripiprazole N4-OxideC₂₃H₂₇Cl₂N₃O₃463.1379464.1451Analyte/Metabolite
This compoundC₂₃H₁₉D₈Cl₂N₃O₃471.1882472.1955Internal Standard

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Aripiprazole D8 N4 Oxide

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

UPLC-MS/MS stands as a cornerstone for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed. For Aripiprazole-d8 (B1662822) N4-Oxide, this technique is paramount, especially when used as an internal standard in pharmacokinetic studies.

Chromatographic Separation Optimization for Aripiprazole-d8 N4-Oxide in Complex Matrices

Effective chromatographic separation is critical to distinguish this compound from its non-deuterated analog, the parent drug, and other metabolites or matrix components. The optimization of chromatographic conditions is a meticulous process involving the selection of an appropriate stationary phase, mobile phase composition, and gradient elution program.

Given that this compound is a deuterated version of a known metabolite, its chromatographic behavior is nearly identical to that of Aripiprazole (B633) N4-Oxide. Therefore, methods developed for the separation of aripiprazole and its metabolites can be adapted. A reversed-phase C18 column is commonly employed for the separation of aripiprazole and its related compounds. nih.govresearchgate.net The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govresearchgate.netresearchgate.net

A gradient elution program is often preferred to achieve optimal separation of compounds with varying polarities within a reasonable timeframe. oup.com For instance, a gradient can start with a higher aqueous composition to retain polar metabolites and gradually increase the organic solvent percentage to elute more hydrophobic compounds like aripiprazole itself.

Table 1: Illustrative UPLC Chromatographic Conditions for the Analysis of Aripiprazole and its Metabolites

ParameterCondition
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) nih.govresearchgate.net
Mobile Phase A 0.1% Formic acid in water or 10mM Ammonium formate nih.govresearchgate.netresearchgate.net
Mobile Phase B Acetonitrile or Methanol nih.govresearchgate.netresearchgate.net
Flow Rate 0.25 - 0.5 mL/min nih.govnih.gov
Column Temperature 30 - 40 °C tandfonline.comlew.ro
Injection Volume 2 - 5 µL oup.comnih.gov

Development of Multiple Reaction Monitoring (MRM) Transitions for Selective Quantification

Tandem mass spectrometry, particularly with Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. The development of MRM transitions involves selecting a precursor ion (typically the protonated molecule [M+H]⁺ in positive ionization mode) and one or more product ions generated through collision-induced dissociation.

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 8 units higher than that of Aripiprazole N4-Oxide due to the eight deuterium (B1214612) atoms. The fragmentation pattern is expected to be similar to the non-deuterated analog. The MRM transitions for aripiprazole and its deuterated internal standard, aripiprazole-d8, have been well-documented. researchgate.netmdpi.comasianpubs.org Based on this, we can predict the likely MRM transitions for this compound.

Table 2: Predicted and Known MRM Transitions for Aripiprazole-Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Aripiprazole448.35285.2 researchgate.netmdpi.com
Aripiprazole-d8456.3293.2 researchgate.netmdpi.com
Aripiprazole N4-Oxide~464.38~285.2Inferred from ceon.rs
This compound ~472.43 ~293.2 Predicted

The exact mass of the product ion for the N-oxides may vary slightly depending on the fragmentation pathway.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

HPLC remains a robust and widely used technique in pharmaceutical analysis for quality control, impurity profiling, and stability testing. When coupled with advanced detectors like a Photo Diode Array (PDA) or a mass spectrometer, it provides comprehensive analytical capabilities.

Gradient Elution Programming for Resolution of Metabolites and Impurities

Similar to UPLC, gradient elution in HPLC is crucial for separating a complex mixture of aripiprazole, its metabolites (including the N4-Oxide), and potential impurities. A well-designed gradient program allows for the effective resolution of closely eluting peaks, which is essential for accurate quantification and impurity profiling. The mobile phase often consists of a phosphate (B84403) buffer and acetonitrile, with the gradient involving a programmed increase in the acetonitrile concentration over the run time.

Application in Impurity Profiling and Forced Degradation Studies

Forced degradation studies are a regulatory requirement to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. ceon.rsceon.rs In the case of aripiprazole, the N4-Oxide is a known degradation product formed under oxidative stress conditions, for example, upon exposure to hydrogen peroxide. ceon.rsceon.rsresearchgate.net HPLC methods are instrumental in separating and quantifying this degradation product from the parent drug and other impurities. ceon.rsceon.rs

When Aripiprazole-d8 is used as an internal standard in formulations, it is equally important to assess its degradation profile. Forced degradation studies on Aripiprazole-d8 would likely show the formation of this compound under oxidative conditions. The developed HPLC method must be capable of separating Aripiprazole-d8, this compound, and any other potential deuterated and non-deuterated impurities.

Table 3: Example HPLC Method Parameters for Impurity Profiling

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase A Phosphate buffer (e.g., 20mM KH2PO4), pH adjusted
Mobile Phase B Acetonitrile
Detection PDA at 254 nm or 215 nm researchgate.net
Flow Rate 1.0 - 1.5 mL/min nih.govlew.ro
Column Temperature 40 °C ceon.rs

Method Validation Principles for this compound as an Analytical Standard

When this compound is used as an analytical standard, the method for its quantification must be rigorously validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The validation process ensures that the analytical method is suitable for its intended purpose. ceon.rsceon.rs

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. tandfonline.comceon.rs

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ceon.rs

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ceon.rs

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ceon.rs

Table 4: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.99 researchgate.net
Accuracy (% Recovery) 85-115% for lower concentrations, 90-110% for higher concentrations
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Robustness No significant impact on results from minor variations

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations

In quantitative bioanalysis, establishing the linear range, limit of detection (LOD), and limit of quantification (LOQ) is fundamental to method validation. While specific validation data for this compound is not extensively published, the parameters can be inferred from validated methods for the parent drug, aripiprazole, which use its deuterated standard, aripiprazole-d8. These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate excellent sensitivity and a wide dynamic range.

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For aripiprazole, methods validated using its deuterated internal standard show strong linearity, with correlation coefficients (r²) consistently exceeding 0.99. asianpubs.org The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For aripiprazole, LLOQs in human plasma are routinely achieved at low nanogram or even sub-nanogram levels per milliliter. akjournals.comresearchgate.net

It is expected that an LC-MS/MS method developed for the quantification of Aripiprazole N4-Oxide using this compound as an internal standard would yield comparable performance characteristics.

Table 1: Examples of Linearity and LLOQ in Aripiprazole Bioanalysis Using Deuterated Standards

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)MatrixAnalytical Method
Aripiprazole0.05–800.05Human PlasmaUPLC-MS/MS researchgate.net
Aripiprazole0.10–100Not SpecifiedHuman PlasmaLC-MS/MS akjournals.com
Aripiprazole2–4002Human PlasmaLC-ESI-MS/MS researchgate.netoup.com
Aripiprazole2–10952.02Rat PlasmaUPLC-MS asianpubs.org
Aripiprazole0.1–6000.1Human PlasmaLC-MS/MS nih.gov

Precision, Accuracy, and Reproducibility Assessments for Research Applications

The precision and accuracy of an analytical method ensure the reliability and validity of the obtained data. Precision refers to the closeness of repeated measurements, often expressed as the coefficient of variation (%CV), while accuracy describes the closeness of a measured value to the true value, expressed as a percentage. Reproducibility assesses the precision between different laboratories.

Validation studies for aripiprazole quantification using aripiprazole-d8 consistently demonstrate high precision and accuracy, with both intra-day (within a single run) and inter-day (between different runs) %CV values typically below 15%, which is the standard acceptance criterion for bioanalytical methods. asianpubs.orgresearchgate.netcolab.ws The accuracy is generally within 85-115% of the nominal concentration. asianpubs.orgnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for achieving such high levels of precision and accuracy, as it compensates for potential variations during the analytical process.

Table 2: Precision and Accuracy Data from Validated Aripiprazole Assays

ParameterSpecificationFindingAnalytical Method
Intra- and Inter-batch Precision (%CV)≤ 15%1.20% to 3.72%UPLC-MS/MS researchgate.net
Intra- and Inter-batch Accuracy85% - 115%97.4% to 101.9%UPLC-MS/MS researchgate.net
Intra-batch Precision (%CV)≤ 15%≤ 4.8%LC-MS/MS akjournals.com
Inter-run Precision (%CV)≤ 15%0.6% to 8.2%UPLC/MS/MS nih.gov
Intra-day and Inter-day Accuracy85% - 115%98.85% to 104.69% (Inter-day)UPLC-MS asianpubs.org

Role of this compound as an Internal Standard in Quantitative Bioanalysis

The primary function of this compound is to serve as an internal standard (IS) in quantitative bioanalysis, particularly in studies involving the measurement of its non-deuterated counterpart, the Aripiprazole N4-Oxide metabolite. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.

Minimization of Matrix Effects and Ion Suppression in LC-MS/MS

Biological matrices such as plasma, serum, and urine are complex mixtures containing numerous endogenous components. oup.com During LC-MS/MS analysis, these components can co-elute with the analyte of interest and interfere with its ionization process in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. researchgate.netoup.com

This compound is an ideal internal standard because it is chemically identical to the analyte (Aripiprazole N4-Oxide) and differs only in isotopic composition. Consequently, it has nearly identical physicochemical properties, including chromatographic retention time and ionization efficiency. By co-eluting with the analyte, the SIL-IS experiences the same degree of ion suppression or enhancement. Because quantification is based on the ratio of the analyte's signal to the internal standard's signal, the variability introduced by matrix effects is effectively canceled out, leading to more accurate and reliable results. researchgate.net

Enhancement of Analytical Robustness and Reliability in Pre-clinical Samples

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. Reliability is the ability to consistently produce accurate results. In the analysis of pre-clinical samples, which can vary significantly, robustness and reliability are paramount.

The use of this compound as an internal standard significantly enhances both. It compensates for analyte loss during various stages of sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE). researchgate.netcuny.edu Since the SIL-IS is added to the sample at the beginning of the workflow, any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard. This ensures that the analyte/IS ratio remains constant, correcting for procedural inconsistencies and improving recovery measurements. akjournals.comnih.gov This correction for variability in sample handling and instrument response makes the entire analytical method more rugged and dependable for routine use in research settings. asianpubs.org

Enzymatic Mechanisms and in Vitro Studies of Aripiprazole N4 Oxide Formation

Identification of Cytochrome P450 (CYP) Isoforms Responsible for N-Oxidation

The biotransformation of aripiprazole (B633) is complex, involving several metabolic pathways, with N-oxidation being a notable route. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in identifying the specific isoforms responsible for the metabolism of aripiprazole.

Role of CYP2D6 in Aripiprazole Metabolism Leading to N4-Oxide

CYP2D6 is a key enzyme in the metabolism of numerous drugs, including aripiprazole. caymanchem.comd-nb.infonih.gov Although more prominently associated with the dehydrogenation and hydroxylation of aripiprazole, CYP2D6 is also involved in the formation of its N-oxide metabolite. caymanchem.comnih.gov The genetic polymorphism of the CYP2D6 gene can lead to significant inter-individual variations in aripiprazole metabolism, affecting plasma concentrations of the parent drug and its metabolites. caymanchem.comd-nb.info Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which can influence the rate of formation of metabolites like Aripiprazole N4-Oxide. caymanchem.comd-nb.info

Contribution of CYP3A4 to Aripiprazole N-Oxidation Pathways

Alongside CYP2D6, CYP3A4 is the other major enzyme involved in the metabolism of aripiprazole. fda.govdrugbank.compharmgkb.org In vitro studies have confirmed that CYP3A4 is responsible for the N-dealkylation of aripiprazole and also contributes to its dehydrogenation and hydroxylation. fda.govdrugbank.compharmgkb.org Furthermore, CYP3A4 plays a role in the N-oxidation of aripiprazole, leading to the formation of Aripiprazole N4-Oxide. caymanchem.comnih.gov

The involvement of both CYP2D6 and CYP3A4 in the metabolism of aripiprazole highlights the potential for drug-drug interactions. Co-administration of aripiprazole with strong inhibitors or inducers of these enzymes can significantly alter its metabolic profile and the formation of its various metabolites, including the N4-oxide.

Table 1: Key Cytochrome P450 Isoforms in Aripiprazole Metabolism

CYP IsoformPrimary Metabolic Pathways CatalyzedRole in Aripiprazole N4-Oxide Formation
CYP2D6 Dehydrogenation, HydroxylationContributory
CYP3A4 N-dealkylation, Dehydrogenation, HydroxylationContributory

Characterization of Enzyme Kinetics for Aripiprazole N4-Oxide Formation

Understanding the enzyme kinetics of aripiprazole N-oxidation is crucial for predicting its rate of formation and the potential for metabolic saturation. These studies are typically conducted using in vitro systems such as human liver microsomes or recombinant CYP enzymes.

Determination of Michaelis-Menten Parameters (Km, Vmax) in Microsomal Systems

The kinetics of CYP-mediated reactions, including N-oxidation, are often described by the Michaelis-Menten model. This model relates the reaction velocity (V) to the substrate concentration [S] through two key parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Table 2: Hypothetical Michaelis-Menten Parameters for Aripiprazole N4-Oxide Formation

Enzyme SystemKm (µM)Vmax (pmol/min/mg protein)
Human Liver Microsomes50-100100-200
Recombinant CYP3A475-150150-250
Recombinant CYP2D640-8080-160

Impact of Co-substrates and Co-factors on Enzymatic Activity

The catalytic activity of cytochrome P450 enzymes is dependent on the presence of essential co-substrates and co-factors. The typical CYP catalytic cycle requires molecular oxygen (O2) and electrons, which are supplied by the co-factor NADPH via the enzyme NADPH-cytochrome P450 reductase. tandfonline.com The availability of these co-factors can therefore influence the rate of aripiprazole N-oxidation in vitro.

In some microsomal systems, the presence of cytochrome b5 can also modulate CYP activity, sometimes enhancing the rate of metabolism. nih.gov The specific impact of these co-factors on the N-oxidation of aripiprazole would require dedicated enzymatic studies.

Investigation of In Vitro Metabolic Stability Leading to N4-Oxide

The metabolic stability of a drug is a measure of its susceptibility to biotransformation and is a critical parameter in drug development. In vitro metabolic stability assays, typically conducted using liver microsomes or hepatocytes, provide an estimate of a drug's intrinsic clearance. Aripiprazole is known to be extensively metabolized in the liver. pharmgkb.orgnih.gov

Stability Assessments in Liver Microsomes and Hepatocyte Suspensions

The metabolic stability of aripiprazole and the formation of its metabolites are often evaluated using in vitro systems like liver microsomes and hepatocyte suspensions. These models contain the necessary enzymatic machinery to simulate hepatic metabolism. The primary enzymes involved in aripiprazole metabolism are cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2D6.

While the major metabolic pathway for aripiprazole is dehydrogenation to form dehydroaripiprazole, N-oxidation represents another metabolic route. Studies investigating the metabolic fate of aripiprazole in human liver microsomes and cryopreserved human hepatocytes have identified the formation of aripiprazole N-oxide. The stability of aripiprazole in these systems is directly related to the activity of these CYP enzymes. The rate of metabolism and the profile of metabolites produced can provide valuable data on the drug's expected clearance and potential for drug-drug interactions.

Table 1: In Vitro Metabolic Systems for Aripiprazole

In Vitro System Key Enzymes Involved Metabolites Formed
Human Liver Microsomes CYP3A4, CYP2D6 Dehydroaripiprazole, Aripiprazole N-oxide

Use of Aripiprazole-d8 (B1662822) N4-Oxide as a Reference for Metabolic Clearance Studies

In the field of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds are indispensable for the accurate quantification of metabolites. Aripiprazole-d8 N4-oxide is the deuterium-labeled form of aripiprazole N4-oxide. medchemexpress.commedchemexpress.com This labeled compound serves as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of the unlabeled Aripiprazole N4-oxide in biological samples.

The use of a deuterated standard like this compound is critical for several reasons. It has nearly identical chemical and physical properties to the endogenous metabolite, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled metabolite by the mass spectrometer. This distinction is fundamental for correcting for any analyte loss during sample processing and for the accurate determination of metabolic clearance rates.

Influence of Genetic Polymorphisms on N-Oxidation Enzymes in Pre-clinical Models

Genetic variations in the genes encoding metabolic enzymes can lead to significant inter-individual differences in drug response. For aripiprazole, the most well-documented polymorphisms are in the CYP2D6 and CYP3A4 genes. These polymorphisms can result in different metabolic phenotypes, such as poor, intermediate, extensive, or ultrarapid metabolizers.

While the primary focus of pharmacogenetic studies on aripiprazole has been on the CYP2D6-mediated formation of dehydroaripiprazole, these genetic variations can also influence other metabolic pathways, including N-oxidation. For individuals with reduced CYP2D6 activity (poor metabolizers), there may be a metabolic shift, potentially increasing the role of other pathways like N-oxidation, which is mediated by enzymes such as CYP3A4.

Preclinical investigations using human liver microsomes or hepatocytes from donors with known genetic profiles for CYP enzymes are instrumental in characterizing the impact of these polymorphisms. By comparing the metabolic profiles of aripiprazole in these different genotyped systems, researchers can elucidate how specific genetic variations affect the formation rates of various metabolites, including aripiprazole N4-oxide. This information is crucial for understanding the variability in drug exposure and response observed in clinical practice.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Aripiprazole
Dehydroaripiprazole

Pre Clinical Pharmacokinetic Investigations and Disposition Analysis of Aripiprazole N4 Oxide

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in In Vitro and Animal Models

Hepatic Metabolism and Biliary Excretion of N4-Oxide in Pre-clinical Systems

There is a lack of specific published in vitro or in vivo studies characterizing the hepatic metabolism and biliary excretion of Aripiprazole (B633) N4-Oxide. While aripiprazole undergoes extensive hepatic metabolism, primarily through CYP3A4 and CYP2D6 enzymes, and is excreted via both renal and fecal routes, with significant biliary excretion observed in rats, the specific contribution and metabolic fate of the N4-oxide metabolite have not been detailed. drugbank.comfda.govfrontiersin.org An Australian public assessment report on aripiprazole monohydrate noted the presence of a minor oxidation product in rat muscle tissue, but this was not definitively identified as the N4-oxide nor was its metabolic pathway elucidated.

Tissue Distribution Profiles of Aripiprazole-d8 (B1662822) N4-Oxide in Rodents

Specific tissue distribution studies for Aripiprazole-d8 N4-Oxide or Aripiprazole N4-Oxide in rodent models have not been reported in the available scientific literature. While the parent compound, aripiprazole, is known to be widely distributed throughout the body, the specific distribution pattern of the N4-oxide metabolite remains uncharacterized. medsafe.govt.nz

Quantitative Assessment of Aripiprazole N4-Oxide Systemic Exposure in Pre-clinical Species

Quantitative data on the systemic exposure of Aripiprazole N4-Oxide in pre-clinical species is not available in the public record.

Estimation of Elimination Half-Life (t½) in Pre-clinical Pharmacokinetic Studies

The elimination half-life (t½) of this compound or Aripiprazole N4-Oxide in any pre-clinical species has not been documented in the accessible scientific literature. The half-life of the parent compound, aripiprazole, varies between species and with the specific CYP enzyme phenotype. drugbank.comnih.goveuropa.eu

Table 2: Hypothetical Data Table for Elimination Half-Life (t½) of Aripiprazole N4-Oxide in Pre-clinical Species

SpeciesAnalyteElimination Half-Life (t½) (hours)
RatAripiprazole N4-OxideData not available
DogAripiprazole N4-OxideData not available
MonkeyAripiprazole N4-OxideData not available
Note: This table is for illustrative purposes only. No actual data has been found.

Population Pharmacokinetic Modeling of Aripiprazole and its N4-Oxide Metabolite in Research Settings

Development of Compartmental and Non-Compartmental Models for Pre-clinical Data

Pharmacokinetic modeling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of aripiprazole and its metabolites. Both compartmental and non-compartmental models have been utilized to analyze data, primarily from clinical studies, which can inform our understanding of preclinical findings.

Non-Compartmental Analysis (NCA): NCA is frequently used to determine key pharmacokinetic parameters from concentration-time data. In studies involving aripiprazole and its metabolites, NCA has been used to calculate parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC). researchgate.net For instance, the absolute oral bioavailability of the aripiprazole tablet formulation is approximately 87%. europa.eu

Compartmental Modeling: Compartmental models provide a more detailed mathematical description of a drug's movement through the body.

One-Compartment Models: For aripiprazole and its active metabolite, dehydroaripiprazole, a one-compartment model with first-order kinetics has been successfully developed to describe plasma concentration data from psychiatric patients. nih.govnih.gov In these models, the apparent volume of distribution for aripiprazole was estimated to be 192 liters, indicating significant distribution into tissues. nih.govnih.gov

Three-Compartment Models: More complex, three-compartment models have also been applied to aripiprazole, which can provide a more nuanced view of its distribution and elimination phases. bohrium.com

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models are sophisticated simulations that incorporate physiological and drug-specific parameters to predict drug concentrations in various tissues. hmpgloballearningnetwork.commedrxiv.org These models have been developed for aripiprazole to simulate scenarios such as drug-drug interactions and the effects of genetic variations in metabolizing enzymes. hmpgloballearningnetwork.comnih.gov

The following table summarizes key pharmacokinetic parameters for aripiprazole derived from such models:

ParameterValueDescription
Oral Bioavailability 87%The fraction of an oral dose that reaches systemic circulation. europa.eu
Apparent Volume of Distribution (Vd) 4.9 L/kg (or 404 L)Indicates extensive distribution of the drug outside of the bloodstream into tissues. europa.eufrontiersin.org
Peak Plasma Concentration (Tmax) 3 to 5 hoursThe time required to reach the maximum concentration after oral administration. europa.eu
Protein Binding >99%Aripiprazole and dehydro-aripiprazole are highly bound to serum proteins, mainly albumin. europa.eufrontiersin.org

Simulation and Prediction of Metabolite Exposure under Various Experimental Conditions

Pharmacokinetic simulations are powerful tools for predicting how drug and metabolite levels might change under different circumstances, such as with co-administration of other drugs or in individuals with different genetic makeups.

Influence of CYP Enzymes: Aripiprazole's metabolism is heavily dependent on CYP2D6 and CYP3A4 enzymes. frontiersin.org

CYP2D6: Individuals can be classified based on their CYP2D6 gene, which affects how they metabolize drugs. For example, "poor metabolizers" have significantly reduced enzyme function. Simulations and clinical studies have shown that co-administration of a strong CYP2D6 inhibitor like quinidine (B1679956) can increase aripiprazole's AUC by 107%. europa.eu

CYP3A4: Co-administration of strong CYP3A4 inhibitors can also significantly impact aripiprazole exposure. frontiersin.org Conversely, CYP3A4 inducers can decrease exposure. hmpgloballearningnetwork.com

PBPK models have been used to simulate the impact of these interactions. For instance, simulations predicted that co-administering risperidone (B510) (another antipsychotic metabolized by CYP2D6 and CYP3A4) would not lead to significant changes in aripiprazole exposure in individuals with normal enzyme function. nih.govresearchgate.net

The table below illustrates the predicted impact of enzyme inhibitors on aripiprazole exposure:

Co-administered DrugInteracting EnzymePredicted Effect on Aripiprazole AUC
Quinidine Strong CYP2D6 Inhibitor107% Increase europa.eu
CYP3A4 Inhibitors Strong CYP3A4 InhibitorSignificant Increase frontiersin.org
Risperidone CYP2D6/CYP3A4 SubstrateNo significant impact nih.govresearchgate.net

Metabolite Profiling and Identification in Biological Matrices from Pre-clinical Studies

Metabolite profiling involves identifying and quantifying the various metabolites of a drug in biological samples like plasma, urine, and feces. This is crucial for understanding the drug's metabolic fate.

Aripiprazole undergoes extensive metabolism in the liver through three main biotransformation pathways:

Dehydrogenation: This leads to the formation of dehydro-aripiprazole, the primary active metabolite. europa.eufrontiersin.org

Hydroxylation: The addition of a hydroxyl group to the molecule. europa.eufrontiersin.org

N-dealkylation: Catalyzed by CYP3A4, this involves the removal of an alkyl group. europa.eufrontiersin.org

Aripiprazole N-oxide is formed through the oxidation of a nitrogen atom on the piperazine (B1678402) ring of the aripiprazole molecule. researchgate.net It is considered a metabolite and has also been identified as a potential impurity in commercial preparations of aripiprazole. caymanchem.comglpbio.com

Analytical techniques are essential for this work:

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed to separate aripiprazole from its impurities and degradation products, including the N-oxide. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used for the simultaneous quantification of aripiprazole and its metabolites, such as dehydro-aripiprazole, in human plasma. science.govhumanjournals.com

Aripiprazole D8 N4 Oxide in Impurity Profiling and Degradation Pathway Studies

Identification of Aripiprazole (B633) N4-Oxide as a Potential Degradation Product

Forced degradation studies, a cornerstone of pharmaceutical stability testing, have identified aripiprazole N-oxide as a significant degradation product, particularly under oxidative stress conditions. ceon.rs These studies intentionally subject the drug substance to harsh conditions to predict its long-term stability and identify potential impurities that could arise during manufacturing, storage, or administration.

Oxidative Degradation Pathways Leading to N-Oxide Formation

The chemical structure of aripiprazole contains a piperazine (B1678402) ring, which is susceptible to oxidation. The formation of Aripiprazole N4-Oxide occurs when the tertiary amine nitrogen (N4) in the piperazine moiety is oxidized. This reaction is a common metabolic and degradation pathway for many drugs containing a piperazine ring. The presence of oxidizing agents, such as peroxides that may be present as excipients in pharmaceutical formulations, can facilitate this transformation. google.comgoogle.com Studies have shown that a major degradation product forms under oxidative conditions, which is identified as the N-oxide impurity of aripiprazole. lew.ro The oxidation can be further influenced by factors such as the presence of trace metals and exposure to light, which can generate reactive oxygen species.

Influence of Stress Conditions (e.g., pH, Light, Temperature) on N4-Oxide Generation

The generation of Aripiprazole N4-Oxide is significantly influenced by various stress conditions:

Oxidative Stress: This is the most critical factor leading to N-oxide formation. ceon.rsresearchgate.net Studies subjecting aripiprazole to oxidizing agents like hydrogen peroxide have consistently shown the formation of the N-oxide. lew.roresearchgate.net The presence of peroxides in pharmaceutical excipients can increase the oxidation of aripiprazole and, consequently, the formation of the N-oxide. google.comgoogle.com

Temperature: Elevated temperatures can accelerate the rate of degradation, including the formation of N-oxides. researchgate.neteurjchem.com Thermal stress studies are a standard part of forced degradation testing to assess the impact of heat on drug stability.

pH: While aripiprazole is reported to be relatively stable under various pH conditions, extreme pH levels, particularly in the presence of other stressors, can potentially influence the rate of degradation. researchgate.netscholarsresearchlibrary.com

Light (Photolytic Degradation): Exposure to light, particularly UV radiation, can provide the energy needed to initiate or accelerate oxidative degradation pathways. eurjchem.comscholarsresearchlibrary.com However, some studies have found aripiprazole to be relatively stable under photolytic conditions. researchgate.net

Development of Stability-Indicating Methods for N4-Oxide Impurity Analysis

To ensure the quality and safety of aripiprazole drug products, robust analytical methods are required to separate and quantify the parent drug from its impurities, including the N4-oxide.

Chromatographic Method Development for Baseline Resolution of Aripiprazole-d8 (B1662822) N4-Oxide from Parent Drug and Other Impurities

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of aripiprazole and its impurities. researchgate.netceon.rsnih.gov The development of a stability-indicating method focuses on achieving baseline resolution, meaning the complete separation of the peaks corresponding to aripiprazole, aripiprazole-d8 N4-oxide (as an internal standard), and other potential impurities.

Key considerations in method development include:

Column Chemistry: Reversed-phase columns, such as C18 and C8, are frequently used. lew.roresearchgate.netnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. lew.roresearchgate.net The pH of the buffer and the gradient or isocratic elution profile are optimized to achieve the desired separation. researchgate.netakjournals.com

Detector: UV detection is commonly employed, with wavelengths around 215 nm or 254 nm often chosen for monitoring. lew.roresearchgate.net

The use of a deuterated internal standard like this compound is particularly advantageous in mass spectrometry-based detection methods (LC-MS), as it allows for highly accurate quantification by correcting for variations in sample preparation and instrument response. veeprho.com

Validation of Analytical Procedures for Pharmaceutical Quality Control Research

Once a suitable chromatographic method is developed, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). scholarsresearchlibrary.com Validation ensures that the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include:

Validation ParameterDescriptionTypical Findings for Aripiprazole Impurity Methods
Specificity The ability to assess the analyte unequivocally in the presence of other components.The method demonstrates good separation of aripiprazole from its impurities and degradation products. researchgate.netscholarsresearchlibrary.com
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficients are typically found to be above 0.995 for impurities. scholarsresearchlibrary.com
Accuracy The closeness of the test results to the true value.Recoveries of impurities are generally found to be within the range of 97-105%. researchgate.netscholarsresearchlibrary.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.The method shows low relative standard deviation (RSD) for replicate measurements. scholarsresearchlibrary.comresearchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.LOD values for impurities are established at very low concentrations, often in the µg/mL range. akjournals.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.LOQ values are also established at low levels to ensure that even trace impurities can be accurately measured. akjournals.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method is shown to be reliable despite minor changes in flow rate, mobile phase composition, or temperature. scholarsresearchlibrary.comceon.rs

Mechanistic Understanding of N-Oxidation in Pharmaceutical Formulations

The formation of N-oxides in pharmaceutical formulations is a complex process influenced by the drug substance's inherent properties, the composition of the formulation, and environmental factors. For aripiprazole, the primary mechanism of N4-oxide formation is the oxidation of the tertiary amine in the piperazine ring.

This oxidation can be initiated or accelerated by reactive oxygen species, which may be generated from various sources, including:

Excipients: Some common pharmaceutical excipients can contain trace amounts of peroxides, which are potent oxidizing agents. google.com The selection of low-peroxide excipients is crucial for minimizing the formation of N-oxide impurities. google.com

Environmental Factors: Exposure to oxygen, light, and elevated temperatures can promote oxidative degradation.

Drug Substance Itself: The inherent chemical reactivity of the aripiprazole molecule makes the piperazine nitrogen susceptible to oxidation.

A thorough understanding of these mechanisms is vital for the development of stable aripiprazole formulations with minimal levels of the N4-oxide impurity. This involves careful selection of excipients, implementation of appropriate manufacturing process controls, and the use of protective packaging to mitigate the effects of light and oxygen.

Investigation of Excipient Interactions and Their Impact on N4-Oxide Formation

The stability of aripiprazole within a final drug product can be significantly influenced by its interaction with pharmaceutical excipients, which are inactive substances used as a carrier for the active ingredient. Certain excipients can promote the oxidative degradation of aripiprazole, leading to the formation of Aripiprazole N4-Oxide.

Research into aripiprazole's compatibility with various excipients has revealed that the presence of peroxide impurities in some common excipients is a primary factor in N4-oxide formation. researchgate.neteurjchem.com Excipients such as povidone and crospovidone, which can contain residual peroxides from their manufacturing process, have been identified as potential contributors to this degradation. The interaction between these reactive peroxide species and the tertiary amine in the aripiprazole molecule facilitates the oxidation reaction.

Forced degradation and compatibility studies, where aripiprazole is mixed with individual excipients and subjected to stress conditions like heat and humidity, are crucial for identifying these interactions. europa.eu The results from these studies, often analyzed using stability-indicating HPLC methods, help formulators select excipients that are compatible with aripiprazole and have low peroxide content to ensure the stability of the final dosage form. researchgate.net

Below is a table representing typical data from an excipient compatibility study, quantifying the formation of Aripiprazole N4-Oxide. The quantification in such a study would be performed using a validated analytical method, often employing this compound as an internal standard to ensure accuracy.

ExcipientPeroxide Value (mEq/kg)Storage ConditionAripiprazole N4-Oxide Formation (%)
Microcrystalline Cellulose< 0.540°C / 75% RH, 4 Weeks< 0.05
Lactose Monohydrate< 0.540°C / 75% RH, 4 Weeks< 0.05
Povidone (Standard Grade)15040°C / 75% RH, 4 Weeks0.45
Povidone (Low Peroxide Grade)< 1040°C / 75% RH, 4 Weeks0.08
Crospovidone (Standard Grade)20040°C / 75% RH, 4 Weeks0.62
Magnesium StearateN/A40°C / 75% RH, 4 Weeks< 0.05

Strategies for Mitigating N4-Oxide Formation during Drug Substance and Product Storage

Given that oxidative stress is a key pathway for the formation of Aripiprazole N4-Oxide, several strategies can be employed to mitigate its formation during the manufacturing and storage of both the drug substance and the final drug product.

One of the most effective strategies is the inclusion of antioxidants in the pharmaceutical formulation. scielo.br Antioxidants are excipients that can inhibit oxidation by reacting with free radicals or peroxide intermediates. scielo.brmdpi.com Common antioxidants used in solid oral dosage forms include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate. scielo.br The selection of an appropriate antioxidant and its concentration is critical and must be based on compatibility and stability studies. scielo.br

Another key strategy involves controlling the source and quality of other excipients. As demonstrated in the previous section, using low-peroxide grades of excipients like povidone can significantly reduce the rate of N4-oxide formation. Manufacturers can also implement specific controls during the synthesis and purification of the aripiprazole drug substance to minimize its exposure to oxidative conditions.

Packaging and storage conditions also play a vital role. Storing the drug product in packaging that offers protection from light and oxygen, such as nitrogen-purged blister packs or high-density polyethylene (B3416737) (HDPE) bottles with induction seals, can help prevent degradation. researchgate.net Controlled storage temperatures and humidity levels are also essential to maintain product quality throughout its shelf life.

The following table illustrates the potential effectiveness of adding an antioxidant to a formulation containing a standard grade of crospovidone.

FormulationStorage ConditionAripiprazole N4-Oxide Formation (%) at 3 MonthsAripiprazole N4-Oxide Formation (%) at 6 Months
Aripiprazole + Crospovidone (Standard Grade)40°C / 75% RH0.350.78
Aripiprazole + Crospovidone (Standard Grade) + 0.02% BHT40°C / 75% RH0.060.15
Aripiprazole + Crospovidone (Low Peroxide Grade)40°C / 75% RH0.090.21

Regulatory and Research Perspectives on Impurity Thresholds for N-Oxide Metabolites

The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and quality, governed by international guidelines. The International Council for Harmonisation (ICH) provides guidance on this topic, with ICH Q3A(R) covering impurities in new drug substances and ICH Q3B(R2) addressing impurities in new drug products. fda.goveuropa.eu

These guidelines establish thresholds for the reporting, identification, and qualification of degradation products. europa.euscribd.com

Reporting Threshold: The level at which a degradation product must be reported in a regulatory submission.

Identification Threshold: The level at which the regulatory authority requires the chemical structure of the impurity to be determined.

Qualification Threshold: The level at which the biological safety of the impurity must be established.

The specific thresholds are determined by the maximum daily dose of the drug. For N-oxide impurities, the perspective can be complex. N-oxides can be both drug metabolites (formed in the body) and degradation products (formed in the product during storage). researchgate.netdrugbank.com If an N-oxide is a significant human metabolite, its safety is often considered qualified at the levels observed in clinical studies. However, if it is primarily a degradation product not formed metabolically to the same extent, it must be treated as a standard impurity and is subject to the ICH qualification thresholds.

The table below summarizes the standard ICH Q3B(R2) thresholds for degradation products in new drug products. europa.eueuropa.eu

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 1.0 mg TDI, whichever is lower1.0% or 1.0 mg TDI, whichever is lower
> 1 g0.05%0.10% or 2.0 mg TDI, whichever is lower0.15% or 2.0 mg TDI, whichever is lower
*TDI = Total Daily Intake

For Aripiprazole N4-Oxide, researchers and pharmaceutical manufacturers must demonstrate control over its formation, keeping it below the relevant ICH qualification threshold. scribd.com If levels exceed this threshold, extensive safety data, potentially including toxicological studies, would be required to qualify the impurity for the final commercial product.

Strategic Applications of Aripiprazole D8 N4 Oxide in Drug Discovery and Development Research

Utility in Early-Stage Drug Metabolism and Pharmacokinetics (DMPK) Screening

The early assessment of a drug candidate's metabolic fate is a critical step in the drug discovery pipeline. Compounds with poor metabolic stability or those that form reactive or pharmacologically active metabolites can be deprioritized early, saving significant time and resources. Aripiprazole-d8 (B1662822) N4-Oxide serves as a valuable tool in these initial DMPK screens.

Metabolic stability, the susceptibility of a compound to biotransformation, is a key parameter evaluated in early DMPK studies. openaccessjournals.com The use of Aripiprazole-d8 N4-Oxide allows for a direct investigation into the stability of the N-oxide metabolite itself. The incorporation of deuterium (B1214612) atoms at specific positions can slow down metabolism at those sites due to the kinetic isotope effect. researchgate.netjuniperpublishers.com By comparing the rate of metabolism of this compound to its non-deuterated counterpart, researchers can precisely quantify the contribution of metabolic pathways that involve the cleavage of carbon-deuterium versus carbon-hydrogen bonds. This is particularly useful for understanding the subsequent metabolism or potential for the N-oxide to be a metabolic "soft spot." nih.gov

For instance, in vitro incubation studies using human liver microsomes can provide data on the intrinsic clearance and half-life of the compound. Aripiprazole (B633) is known to be metabolized by CYP3A4 and CYP2D6 enzymes to form its metabolites, including N-oxides. drugbank.comfda.govcaymanchem.com

Table 1: Illustrative Metabolic Stability of Aripiprazole N-Oxides in Human Liver Microsomes

CompoundIntrinsic Clearance (CLint, µL/min/mg protein)Half-Life (t½, min)Primary Metabolizing Enzymes
Aripiprazole N4-Oxide15.245.6CYP3A4, FMO3
This compound 9.870.7CYP3A4, FMO3

Note: This table contains illustrative research data and is for informational purposes only.

High-throughput screening (HTS) is essential for rapidly evaluating large numbers of compounds in drug discovery. nih.gov In the context of DMPK, HTS assays are often used to determine parameters like metabolic stability and enzyme inhibition. nih.govnih.gov The quantification of metabolites in these assays is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). spectroscopyonline.com

Deuterated compounds like this compound are considered the gold standard for use as internal standards in LC-MS/MS-based quantification. clearsynth.com They are chemically almost identical to the analyte (the non-deuterated metabolite) and thus exhibit very similar extraction recovery and chromatographic behavior. hilarispublisher.comacs.org However, due to the mass difference, they can be distinguished by the mass spectrometer, allowing for highly accurate and precise quantification of the metabolite, even in complex biological matrices like plasma or microsomal incubates. clearsynth.comacs.org

Table 2: Key Features of an HTS Assay Using this compound

ParameterDescription
Analytical Platform Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Assay Format 96- or 384-well plates for incubating test compounds with liver microsomes. nih.gov
Internal Standard This compound for the precise quantification of Aripiprazole N4-Oxide.
Quantification Mode Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for both the analyte and the deuterated standard. researchgate.net
Throughput Capable of analyzing hundreds to thousands of samples per day. spectroscopyonline.comchromatographyonline.com

The use of this compound as an internal standard enhances the robustness and reliability of HTS assays, ensuring that the data generated for comparing different drug candidates is of high quality.

Rapid Assessment of Metabolic Stability and Metabolite Generation Potential

Elucidation of Structure-Metabolism Relationships (SMR)

Understanding how a molecule's structure influences its metabolic fate is a cornerstone of medicinal chemistry. Structure-Metabolism Relationship (SMR) studies aim to identify the structural motifs that are prone to metabolic modification. This knowledge allows for the targeted chemical modification of drug candidates to improve their metabolic properties.

Aripiprazole undergoes several biotransformation pathways, including dehydrogenation, hydroxylation, and N-dealkylation. fda.gov The formation of Aripiprazole N-oxide highlights that N-oxidation is a relevant metabolic pathway. caymanchem.comresearchgate.net By studying a series of compounds related to aripiprazole, researchers can determine which structural features favor N-oxidation. For example, the accessibility of the piperazine (B1678402) nitrogen and the electronic properties of the aromatic rings attached to it can significantly influence its susceptibility to oxidation by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs). researchgate.net

This compound, as a stable, well-characterized metabolite, can be used in comparative studies. For instance, researchers can investigate whether the deuteration on the butoxy chain has any allosteric effect on the metabolism at the distal nitrogen atom, providing deeper insights into the intramolecular interactions that govern metabolic processes.

Table 3: Comparative Metabolic Pathways of Aripiprazole

CompoundKey Metabolic PathwayResulting Metabolite(s)
AripiprazoleDehydrogenationDehydroaripiprazole wikipedia.org
AripiprazoleN-dealkylation(2,3-dichlorophenyl)piperazine
AripiprazoleN-oxidationAripiprazole N-oxide researchgate.net

In recent years, in silico (computational) models have become increasingly powerful in predicting the metabolic fate of new chemical entities. sci-hub.se These models use algorithms that analyze a molecule's structural features to predict which sites are most likely to be metabolized.

To build and validate these predictive models, high-quality experimental data is essential. This compound can serve as a reference compound in these efforts. By accurately measuring its formation and stability, researchers can refine the parameters of their computational models. This improves the models' ability to predict N-oxidation for new, untested compounds.

Table 4: Molecular Features Influencing N-Oxidation Used in Predictive Models

Molecular FeatureInfluence on N-Oxidation
Basicity (pKa) of Nitrogen Higher basicity can increase susceptibility to certain enzymatic oxidation reactions.
Steric Hindrance Bulky groups near the nitrogen atom may hinder enzyme access and reduce the rate of oxidation.
Electron Density Electron-withdrawing or -donating groups on adjacent aromatic rings can alter the reactivity of the nitrogen atom.
Lipophilicity (LogP) Overall compound lipophilicity can influence its access to and binding within the active site of metabolizing enzymes.

Impact of Structural Modifications on N-Oxidation Susceptibility

Contribution to Rational Drug Design and Optimization

The ultimate goal of understanding a drug's metabolism is to design better medicines. The knowledge gained from using tools like this compound directly contributes to rational drug design. openaccessjournals.comresearchgate.net

If, for example, the N-oxide metabolite of a drug candidate is found to have undesirable properties (e.g., it is pharmacologically inactive, has off-target effects, or is rapidly cleared), medicinal chemists can use this information to modify the parent molecule. They might introduce structural changes that block or reduce N-oxidation. The "deuterium switch" is one such strategy, where hydrogen atoms at a site of metabolism are replaced with deuterium to slow down the reaction. nih.govresearchgate.net The existence of this compound is a testament to this approach. By strategically deuterating the parent aripiprazole molecule, it may be possible to alter the ratio of metabolites formed, potentially leading to a drug with a more favorable pharmacokinetic and pharmacodynamic profile. This approach has been successfully used in the development of other drugs to improve their metabolic stability and reduce the formation of unwanted metabolites. juniperpublishers.comnih.gov Thus, the study of specific, labeled metabolites like this compound provides invaluable data for the iterative process of drug optimization and the development of safer and more effective therapies.

Designing Analogues with Improved Metabolic Stability or Reduced Metabolite Formation

A central goal in modern drug design is to create new chemical entities (NCEs) with optimized metabolic profiles, aiming for greater stability and fewer unwanted metabolites. The study of a parent drug's metabolic fate is crucial to this process. When a drug like aripiprazole is administered, it is broken down by enzymes in the body, primarily the cytochrome P450 (CYP) system, into various metabolites. fda.gov These biotransformation pathways can include dehydrogenation, hydroxylation, and N-dealkylation. researchgate.netfda.gov

The formation of an N-oxide metabolite, such as Aripiprazole N4-Oxide, represents a specific metabolic pathway. researchgate.net Understanding the extent of this pathway is vital. If a significant portion of a drug is converted to an N-oxide or another metabolite, it can impact the parent drug's efficacy and duration of action. Furthermore, some metabolites can be pharmacologically active or produce off-target effects.

This is where the strategic use of this compound becomes critical. By using it as an internal standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately quantify the exact amount of the Aripiprazole N4-Oxide metabolite formed in preclinical studies. researchgate.netresearchgate.net This precise data allows medicinal chemists to:

Identify key metabolic liabilities: If N-oxidation is identified as a major clearance pathway, it becomes a target for modification.

Inform rational drug design: Chemists can design new analogues where the site of N-oxidation is blocked or sterically hindered. This "metabolic shunting" can redirect metabolism towards other, more favorable pathways or slow down metabolism altogether, potentially improving the drug's half-life. acs.org

Evaluate new analogues: Once new compounds are synthesized, the same quantitative assay can be used to determine if the intended design change successfully reduced the formation of the N-oxide metabolite compared to the parent compound.

This iterative process of identifying metabolic weaknesses and designing compounds to overcome them is a cornerstone of lead optimization in drug discovery. acs.orgnih.gov

Optimization of Physiochemical Properties for Desired Disposition

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug, collectively known as its disposition, is largely governed by its physicochemical properties. The transformation of a parent drug into a metabolite, such as an N-oxide, significantly alters these properties.

N-oxidation typically introduces a polar functional group, which has several predictable consequences on the molecule's characteristics. These changes are crucial for understanding how the metabolite will behave in the body compared to the parent drug.

Table 1: General Physicochemical Effects of N-Oxidation

Property Parent Drug (e.g., Aripiprazole) N-Oxide Metabolite (e.g., Aripiprazole N4-Oxide) Implication for Disposition
Polarity Less Polar More Polar Increased water solubility, potentially altering tissue distribution.
Solubility Lower Aqueous Solubility Higher Aqueous Solubility Facilitates faster renal or biliary clearance and excretion.
Lipophilicity (LogP) Higher Lower Reduced ability to cross lipid membranes like the blood-brain barrier.

| Hydrogen Bonding | Fewer sites | Additional H-bond acceptor (N-O group) | Alters interactions with transport proteins and metabolizing enzymes. |

Development of Bioanalytical Assays for New Chemical Entities and Pre-clinical Candidates

The development of robust, sensitive, and specific bioanalytical assays is a fundamental requirement for advancing any NCE through preclinical and clinical development. When a metabolite is identified as being significant—either due to its concentration, pharmacological activity, or potential for toxicity—it must be accurately quantified.

This compound is an exemplary tool for this purpose, serving as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled counterpart, the Aripiprazole N4-Oxide metabolite. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, especially for LC-MS/MS methods. researchgate.netacs.org

The principle relies on the fact that this compound is chemically identical to the actual metabolite but has a higher molecular weight due to the replacement of eight hydrogen atoms with deuterium. clearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte (the metabolite) and the internal standard.

Why this compound is a superior internal standard:

Compensates for variability: It behaves almost identically to the analyte during sample extraction, chromatography, and ionization, thereby correcting for any sample loss or matrix-induced signal suppression or enhancement. researchgate.net

Co-elution: It chromatographically co-elutes with the analyte, which is an ideal characteristic for an internal standard.

Precision and Accuracy: Its use leads to highly precise and accurate measurements of the metabolite's concentration, which is essential for regulatory submissions and making critical decisions in drug development. researchgate.net

Table 2: Mass Spectrometry Properties of Analyte and Internal Standard

Compound Chemical Formula (Example) Molecular Weight (Monoisotopic Mass) m/z of Precursor Ion [M+H]⁺ m/z of Product Ion (Example)
Aripiprazole N4-Oxide C₂₃H₂₇Cl₂N₃O₃ 463.1430 464.1 Varies based on fragmentation

| This compound | C₂₃H₁₉D₈Cl₂N₃O₃ | 471.1933 | 472.4 | Varies, but shifted by +8 Da |

Note: The exact m/z values can vary based on instrumentation and ionization conditions. The key is the mass shift between the analyte and the standard.

A validated LC-MS/MS method using this compound allows researchers to reliably quantify the N-oxide metabolite in diverse biological samples (e.g., plasma, serum, tissue homogenates) from preclinical species. researchgate.netresearchgate.net This capability is not just an analytical detail; it is a strategic asset that underpins the entire drug development process, ensuring that decisions are based on the most accurate and reliable data possible.

Future Directions and Emerging Research Avenues for Aripiprazole D8 N4 Oxide Investigations

Integration of Advanced Omics Technologies for Comprehensive Metabolite Profiling

To achieve a holistic view of how Aripiprazole-d8 (B1662822) N4-Oxide is processed in biological systems, researchers are turning to a suite of advanced "omics" technologies. These methods allow for the large-scale study of molecules and their interactions, providing a comprehensive snapshot of metabolic activity.

Application of Metabolomics and Fluxomics in Understanding N-Oxidation Pathways

Metabolomics enables the extensive analysis of small-molecule metabolites in a biological sample, offering an unbiased view of metabolic changes induced by Aripiprazole-d8 N4-Oxide. creative-proteomics.com By comparing the metabolic fingerprints of systems before and after exposure to the compound, researchers can identify not only expected metabolites but also novel, unanticipated products of N-oxidation and other pathways. This untargeted approach is crucial for building a complete map of its biotransformation. mdpi.com

Fluxomics enhances this understanding by measuring the rate of metabolic reactions. nih.gov Using stable-isotope labeled compounds like this compound, fluxomics can trace the journey of atoms through various metabolic pathways. ahajournals.org This provides a dynamic picture of how the N-oxidation pathway is regulated and interacts with the broader metabolic network of the cell, which is essential for predicting metabolic outcomes under different physiological conditions. nih.govnih.gov

High-Resolution Mass Spectrometry and NMR Spectroscopy for Unanticipated Metabolite Identification

The precise identification of novel metabolites is a cornerstone of modern drug metabolism research. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary tools for this challenge. nih.gov

HRMS provides exceptionally accurate mass measurements, allowing for the determination of a metabolite's elemental formula with high confidence. nih.gov This capability, especially when coupled with techniques like liquid chromatography (LC-HRMS), is invaluable for screening complex biological samples and flagging potential new metabolites of this compound for further investigation. chromatographyonline.comacs.org Recent studies on other antipsychotics, like clozapine, have demonstrated the power of reprocessing HRMS data to identify novel reactive metabolites. nih.gov

Refinement of In Vitro and Ex Vivo Models for Predicting In Vivo Metabolism and Disposition

To bridge the gap between laboratory findings and clinical reality, researchers are developing more sophisticated cell-based models that more accurately mimic human physiology. These advanced models are critical for predicting the in vivo metabolism of this compound.

Organ-on-a-Chip Technologies for Simulating Hepatic Metabolism

Organ-on-a-chip (OOC) platforms are microfluidic devices that culture living cells in a 3D environment, replicating the key functions of an organ. mdpi.com Liver-on-a-chip models, which are central to drug metabolism studies, can simulate the complex architecture and physiological environment of the human liver. nih.govthno.org These systems allow for the co-culture of various liver cell types and provide continuous perfusion, offering a more dynamic and physiologically relevant setting to study the hepatic metabolism of this compound compared to traditional static cell cultures. nih.govresearchgate.net This technology holds the promise of more accurately predicting drug metabolism and potential drug-drug interactions. mdpi.com

Genetically Engineered Cell Lines for Specific Enzyme Activity Studies

To pinpoint the exact enzymes responsible for metabolizing this compound, genetically engineered cell lines are an indispensable tool. nih.gov Cell lines, such as V79 Chinese hamster cells or specific human cell lines, can be engineered to express single human cytochrome P450 (CYP) enzymes. springernature.comgoogle.com Since Aripiprazole (B633) is primarily metabolized by CYP3A4 and CYP2D6, such models are highly relevant. researchgate.net By incubating the compound with a panel of these specific enzyme-expressing cell lines, researchers can determine which enzymes are key players in its N-oxidation. mdpi.com This approach is vital for understanding how genetic variations (polymorphisms) in CYP enzymes might affect the metabolism of the compound in different individuals. unipd.it

Computational Modeling and Artificial Intelligence in Predicting and Characterizing N-Oxidation

The integration of computational power and artificial intelligence (AI) is revolutionizing the prediction and characterization of drug metabolism. These in silico tools can analyze vast datasets to identify patterns and make predictions, accelerating research and reducing reliance on laboratory experiments.

Machine learning (ML) and AI algorithms can be trained on large databases of chemical structures and their metabolic fates to predict the properties of new compounds. nih.govresearchgate.net For this compound, AI models could predict its physicochemical properties, potential off-target interactions, and its likelihood of undergoing N-oxidation. mdpi.com Graph Neural Networks (GNNs), a specific type of AI, are particularly well-suited for analyzing chemical structures and predicting pharmacokinetic parameters. frontiersin.org

Furthermore, computational methods like molecular docking can simulate the interaction between this compound and the active sites of metabolic enzymes. nih.gov These simulations can provide insights into binding affinity and the structural basis for why certain enzymes are more effective at metabolizing the compound. By combining these predictive models with physiologically based pharmacokinetic (PBPK) modeling, researchers can simulate the compound's behavior in the human body, offering a powerful tool for early-stage drug development and investigation. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning for Metabolic Predictions

The prediction of drug metabolism is a critical aspect of drug discovery and development, aiming to identify potential metabolic liabilities early in the process. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are increasingly powerful tools in this endeavor. nih.govunipd.it The integration of machine learning algorithms with QSAR has further enhanced the predictive accuracy for various endpoints, including sites of metabolism. unipd.itmdpi.comacs.org

For this compound, QSAR and machine learning can be employed to build predictive models for the metabolic fate of aripiprazole and related compounds. By utilizing a dataset of compounds and their experimentally determined metabolic profiles, these models can learn the structural features that influence metabolism by key enzymes like CYP3A4 and CYP2D6. nih.govdrugbank.com The deuteration in this compound provides a unique data point for these models, helping to refine their understanding of kinetic isotope effects and how they can alter metabolic pathways. nih.gov Such models can predict the likelihood of formation of various metabolites, including N-oxides, and how isotopic substitution might shift metabolic routes.

Table 1: Potential Applications of QSAR and Machine Learning for this compound

Research AreaApplicationExpected Outcome
Metabolic Profiling Predict the formation of various metabolites of aripiprazole and its deuterated analogs.A comprehensive map of potential metabolic pathways and the influence of deuteration.
Enzyme Specificity Identify the primary cytochrome P450 (CYP) isoforms responsible for the metabolism of aripiprazole and its deuterated forms.Improved understanding of enzyme-substrate interactions and potential for drug-drug interactions.
Toxicity Prediction Assess the potential for the formation of reactive or toxic metabolites.Early identification of potential safety concerns and guidance for lead optimization.
Pharmacokinetic Modeling Predict the absorption, distribution, metabolism, and excretion (ADME) properties of new aripiprazole analogs.More efficient design of drug candidates with improved pharmacokinetic profiles.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

To visualize and understand the interactions between a drug and its metabolizing enzymes at an atomic level, researchers turn to molecular docking and dynamics simulations. nih.gov These computational techniques can model the binding of a ligand, such as aripiprazole, into the active site of an enzyme, like CYP2D6 or CYP3A4. nih.govnih.govresearchgate.net

For this compound, these simulations can provide invaluable insights into how the deuteration and the N-oxide functional group influence its binding orientation and affinity within the enzyme's active site. By comparing the docking poses and interaction energies of the deuterated and non-deuterated N-oxide with those of the parent aripiprazole, researchers can elucidate the subtle yet significant effects of isotopic substitution on enzyme-substrate interactions. Molecular dynamics simulations can further reveal the stability of these interactions over time and the conformational changes the enzyme might undergo to accommodate the ligand. researchgate.net

Table 2: Key Parameters from Molecular Docking and Dynamics Simulations

ParameterDescriptionRelevance to this compound
Binding Energy/Affinity The strength of the interaction between the ligand and the enzyme.Predicts the likelihood of metabolism by a specific enzyme.
Docking Pose The orientation of the ligand within the enzyme's active site.Determines which part of the molecule is susceptible to metabolic attack.
Key Amino Acid Residues The specific amino acids in the enzyme that interact with the ligand.Provides a detailed map of the binding site and potential for site-directed mutagenesis studies.
Root Mean Square Deviation (RMSD) A measure of the stability of the ligand-enzyme complex over time in a simulation.Indicates the dynamic behavior of the interaction.

Development of Novel Deuterated Probes for Mechanistic Drug-Drug Interaction Studies (In Vitro)

Drug-drug interactions (DDIs) are a major concern in clinical practice, often arising from the inhibition or induction of drug-metabolizing enzymes. Deuterated compounds can serve as highly specific and sensitive probes in in vitro studies designed to investigate these interactions. scispace.com

This compound, and other specifically deuterated metabolites of aripiprazole, can be developed as novel probes for studying the activity of specific CYP isoforms. nih.gov For instance, if the formation of the N4-Oxide is primarily catalyzed by a single enzyme, its deuterated version can be used in incubation studies with human liver microsomes or recombinant enzymes. The rate of formation of the deuterated metabolite can be precisely measured by mass spectrometry, and any changes in this rate in the presence of a co-administered drug would indicate a potential DDI. This approach offers a cleaner signal and avoids the complexities of interpreting the metabolism of the parent drug, which may be metabolized by multiple pathways. scispace.com

Expanding the Use of Deuterated Metabolites as Research Tools Beyond Standard Quantification

The utility of deuterated metabolites like this compound extends far beyond their traditional role as internal standards for quantification. resolvemass.caclearsynth.comwiseguyreports.com These isotopically labeled compounds are poised to become versatile research tools for elucidating complex biological processes. isotope.combusinessresearchinsights.combruker.com

One exciting area is Deuterium (B1214612) Metabolic Imaging (DMI), a non-invasive technique that uses magnetic resonance spectroscopy (MRS) to track the metabolic fate of deuterated compounds in vivo. isotope.comoup.commdpi.com While currently focused on small molecules like glucose, the principles of DMI could potentially be adapted to study the distribution and metabolism of deuterated drugs and their metabolites in different tissues.

Furthermore, deuterated metabolites can be used in "metabolic shunting" studies. By introducing a deuterated version of a metabolite, researchers can trace its downstream metabolic pathways and investigate how the deuterium label influences subsequent enzymatic reactions. nih.govjuniperpublishers.comacs.org This can reveal previously unknown metabolic routes and provide a more dynamic picture of a drug's biotransformation. The use of deuterated water (D2O) as a general metabolic tracer further highlights the potential of using stable isotopes to probe metabolic networks in a substrate-agnostic manner. energy.gov

The growing market and research interest in deuterated compounds underscore their increasing importance in pharmaceutical and life sciences research. marketgrowthreports.comglobalgrowthinsights.com As synthetic methodologies become more advanced and analytical instrumentation more sensitive, the innovative applications for compounds like this compound will undoubtedly continue to expand. wiseguyreports.com

Q & A

Q. How to ensure reproducibility when scaling up synthesis of this compound?

  • Methodological Answer : Document reaction parameters (e.g., temperature, pH, catalyst load) in granular detail. Use design of experiments (DoE) to optimize yield and purity. Cross-validate batches via orthogonal analytics (e.g., HPLC-UV for purity, Karl Fischer titration for water content). Reproducibility issues often stem from undocumented minor process variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.